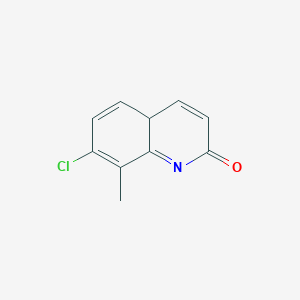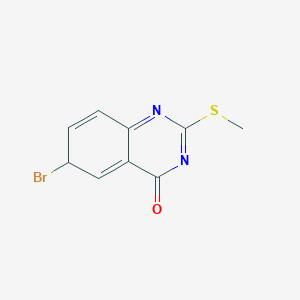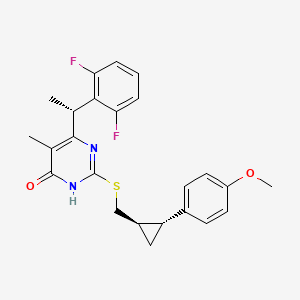
HIV-1 inhibitor-61
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-61 is a compound that has shown significant potential in inhibiting the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the virus’s life cycle, aiming to reduce viral load and improve the quality of life for individuals living with HIV/AIDS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-61 involves several steps, starting with the preparation of the core structure. One common method includes the use of commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-61 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, this compound .
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-61 has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It serves as a tool for understanding the molecular biology of HIV-1 and its interaction with host cells.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: It is used in the development of diagnostic assays and screening tools for HIV-1.
Mecanismo De Acción
HIV-1 inhibitor-61 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the production of new virions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other HIV-1 integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, and bictegravir .
Uniqueness
HIV-1 inhibitor-61 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of potency and resistance profile compared to other integrase inhibitors .
Propiedades
Fórmula molecular |
C24H24F2N2O2S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
4-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1 |
Clave InChI |
HXYXHOWEKCGYDL-SKDZVZGDSA-N |
SMILES isomérico |
CC1=C(N=C(NC1=O)SC[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)[C@H](C)C4=C(C=CC=C4F)F |
SMILES canónico |
CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


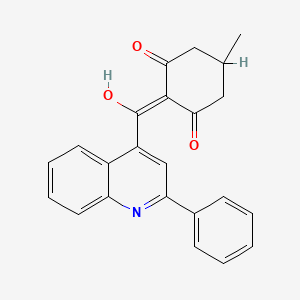
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)

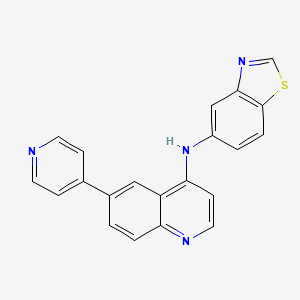
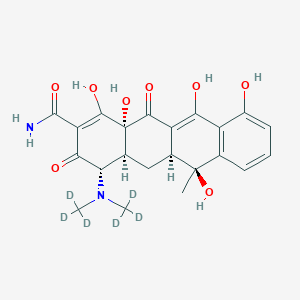
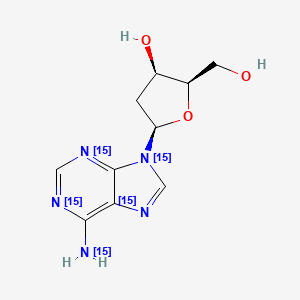
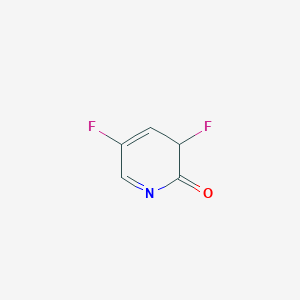


![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
